The synthesis of Corticotropin-Releasing Factor, bovine TFA typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process involves several key steps:
This method ensures that the final product retains its biological activity while being free from contaminants.
Corticotropin-Releasing Factor, bovine TFA has a specific molecular structure characterized by its sequence of amino acids. The primary structure consists of 41 amino acids with a molecular weight of approximately 4,500 Da. The peptide exhibits a characteristic helical conformation which is essential for its interaction with CRF receptors.
The chemical formula can be represented as follows:
The structure includes disulfide bonds that stabilize its conformation, which is critical for its biological function.
Corticotropin-Releasing Factor, bovine TFA primarily engages in receptor-mediated reactions. Upon binding to its receptors (CRF receptor type 1 and type 2), it initiates a cascade of intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP) production and subsequent activation of protein kinase A (PKA). This signaling pathway leads to various physiological responses including stress-related behaviors.
In laboratory settings, Corticotropin-Releasing Factor can also participate in competitive binding assays where it displaces radiolabeled ligands from CRF receptors. For instance, it has been shown to displace [125I-Tyr]ovine CRF with an inhibition constant of approximately 3.52 nM .
The mechanism of action for Corticotropin-Releasing Factor involves its binding to CRF receptors located in the central nervous system and peripheral tissues. Upon receptor activation:
This mechanism underlies many physiological responses associated with stress and anxiety disorders.
Corticotropin-Releasing Factor, bovine TFA exhibits several notable physical and chemical properties:
These properties are crucial for handling and storage in laboratory environments.
Corticotropin-Releasing Factor, bovine TFA has several important applications in scientific research:
The characterization of corticotropin-releasing factor (CRF) peptides began with the 1981 isolation of a 41-amino acid peptide from ovine hypothalamus by Vale et al. [1] [8]. This neuropeptide, initially termed "corticotropin-releasing factor" (CRF), demonstrated potent stimulation of adrenocorticotropic hormone (ACTH) secretion from anterior pituitary cells. Bovine CRF was subsequently identified and found to share high sequence homology with human, rat, and pig CRF, differing from ovine CRF by only two amino acid residues [1] [7]. The C-terminal amidation of CRF proved critical for biological activity, as synthetic analogs lacking this modification showed three orders of magnitude lower potency [1]. Non-mammalian homologs like fish urotensin I and frog sauvagine (40-41 amino acids) were later isolated, exhibiting ~55% and 45-48% sequence homology with mammalian CRF, respectively [1] [2] [9]. These discoveries revealed evolutionary conservation of CRF-like peptides across vertebrates and established a foundation for understanding stress response systems.
Table 1: CRF Peptide Family Across Species
Peptide | Species Origin | Amino Acids | Key Characteristics |
---|---|---|---|
CRF (ovine) | Sheep | 41 | First isolated CRF; ACTH secretagogue |
CRF (bovine) | Cow | 41 | 2 amino acid differences from ovine CRF |
Urotensin I | Fish (teleost) | 41 | ~55% homology with mammalian CRF |
Sauvagine | Frog | 40 | 45-48% homology with mammalian CRF |
Urocortin 1 | Mammals | 40 | Equal affinity for CRF1/CRF2 receptors |
CRF receptor discovery advanced through molecular cloning techniques in the 1990s:
Table 2: CRF Receptor Subtypes and Characteristics
Receptor | Cloning Year | Amino Acids | Key Ligands | Expression Sites |
---|---|---|---|---|
CRF1 | 1993 | 415-446 | CRF, Ucn1, Sauvagine | Pituitary, cortex, limbic system |
CRF2α | 1995 | 430-438 | Ucn2, Ucn3 > CRF | Brain neurons (lateral septum, raphe) |
CRF2β | 1996 | 430-438 | Ucn2, Ucn3, Sauvagine | Heart, muscle, GI tract |
CRF2γ | 1997 | 397 | Ucn2, Ucn3 | Human limbic regions |
Trifluoroacetic acid (TFA) revolutionized synthetic peptide production through its dual roles as:
For bovine CRF-TFA (CAS 92307-52-3), TFA salt formation stabilizes the peptide during lyophilization and storage. The trifluoroacetate counterion also enhances solubility in aqueous buffers used for biological assays (e.g., ACTH secretion studies) [3] [7]. This methodological advance facilitated structure-activity studies, including the synthesis of CRF(6-33) fragments (120066-38-8) used to map receptor interaction domains [7] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7